Diazo Reagent OA

Description

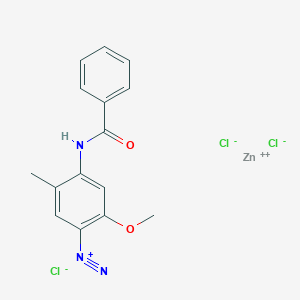

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQULPNUGWNFOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431742 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13983-15-8 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Diazo Reagents with Oxaloacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between diazo reagents, specifically aryl diazonium salts, and oxaloacetate. The core of this transformation is the Japp-Klingemann reaction, a classical method for the synthesis of hydrazones from β-keto acids or esters. This document elucidates the underlying mechanism of this reaction, presents quantitative data from relevant studies, and provides detailed experimental protocols. Visualizations of the reaction pathway and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved. The information contained herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and application of hydrazones derived from oxaloacetate.

Introduction

The reaction of diazo compounds with carbonyls is a cornerstone of modern organic synthesis, enabling the formation of a diverse array of molecular architectures. A particularly noteworthy transformation is the reaction of aryl diazonium salts with β-dicarbonyl compounds, such as oxaloacetate, which proceeds via the Japp-Klingemann reaction. This reaction, discovered by Francis Robert Japp and Felix Klingemann in the late 19th century, provides a reliable route to arylhydrazones, which are valuable intermediates in the synthesis of heterocycles, such as indoles and pyrazoles, and other complex organic molecules[1][2][3].

The term "Diazo Reagent OA" in the context of this reaction is best understood as referring to an aryl diazonium salt. A specific example of such a reagent is the 4-benzamido-2-methoxy-5-methylbenzenediazonium zinc trichloride complex. Oxaloacetate, a dicarboxylic β-keto acid, serves as the active methylene compound in this reaction. The reaction typically results in the formation of a hydrazone with concomitant loss of a carboxyl group.

This guide will delve into the intricacies of this reaction, providing a detailed mechanistic description, a summary of relevant quantitative data, and practical experimental procedures.

Reaction Mechanism

The reaction of an aryl diazonium salt with oxaloacetate (or its ester, such as diethyl oxaloacetate) follows the Japp-Klingemann reaction mechanism. The overall transformation involves the coupling of the diazonium salt at the active methylene carbon of the oxaloacetate, followed by the cleavage of one of the carboxyl groups to yield the corresponding arylhydrazone of a glyoxylic acid derivative.

The key steps of the mechanism are as follows[2][4]:

-

Deprotonation: In the presence of a base (often sodium acetate), the active methylene proton of the oxaloacetate ester is removed to form a nucleophilic enolate.

-

Azo Coupling: The enolate anion then attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an intermediate azo compound.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis. This is followed by the cleavage of one of the ester groups (or decarboxylation if the free acid is used), which is facilitated by the formation of a stable hydrazone.

-

Protonation: The final step is the protonation of the resulting anion to give the stable arylhydrazone product.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Japp-Klingemann reaction with diethyl oxaloacetate.

Caption: The Japp-Klingemann reaction mechanism.

Quantitative Data

While specific kinetic data for the Japp-Klingemann reaction with oxaloacetate is not extensively reported, the yields of the resulting hydrazone products are generally good to excellent, depending on the specific aryl diazonium salt and reaction conditions. Below is a table summarizing representative yields for Japp-Klingemann reactions with various β-dicarbonyl compounds, which can serve as an estimate for reactions with oxaloacetate.

| Aryl Diazonium Salt | β-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Benzenediazonium chloride | Ethyl 2-methylacetoacetate | Ethyl pyruvate phenylhydrazone | Good | [2] |

| Substituted benzenediazonium chlorides | 3-chloro-2,4-pentanedione | Various arylhydrazones | Good | [5] |

| 4-Methoxybenzenediazonium chloride | Ethyl 2-chloroacetoacetate | (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 96 | [6] |

| Various aryldiazonium tosylates | Nitroaryl-substituted acetoacetic ester | Pyrazolo[4,3-b]pyridines and Indazoles | 65-85 | [7] |

Experimental Protocols

The following section provides detailed experimental protocols for the key steps in the reaction of a diazo reagent with oxaloacetate: the preparation of the aryl diazonium salt and the subsequent Japp-Klingemann reaction.

Preparation of the Aryl Diazonium Salt Solution (General Procedure)

This protocol describes a general method for the in-situ preparation of an aryl diazonium chloride solution.

Materials:

-

Substituted aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (1.0-1.1 eq)

-

Distilled water

-

Ice

Procedure:

-

In a flask, dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C. The solution is now ready for the subsequent coupling reaction.

Japp-Klingemann Reaction of Diethyl Oxaloacetate with an Aryl Diazonium Salt (Representative Protocol)

This protocol is a representative procedure for the synthesis of diethyl 2-(arylhydrazono)-3-oxobutanedioate.

Materials:

-

Diethyl oxaloacetate (1.0 eq)

-

Sodium acetate (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Aryl diazonium salt solution (from section 4.1)

-

Ice

Procedure:

-

In a separate flask, dissolve diethyl oxaloacetate and sodium acetate in a suitable solvent such as ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold aryl diazonium salt solution to the diethyl oxaloacetate solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (typically 1-3 hours) or until the reaction is complete (monitored by TLC).

-

The precipitated product can be collected by filtration.

-

The crude product is then washed with cold water and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis of an arylhydrazone from an aniline and diethyl oxaloacetate.

Caption: General experimental workflow.

Conclusion

The reaction of aryl diazonium salts with oxaloacetate, governed by the Japp-Klingemann mechanism, is a robust and versatile method for the synthesis of arylhydrazones. These products serve as crucial building blocks in the development of a wide range of biologically active compounds and complex molecular structures. This guide has provided a detailed examination of the reaction mechanism, summarized key quantitative aspects, and offered practical experimental protocols. The visualizations included are intended to provide a clear and concise understanding of the chemical transformations and laboratory procedures. It is anticipated that this technical guide will be a valuable asset for researchers engaged in synthetic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. alchetron.com [alchetron.com]

- 5. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of Fast Violet B Salt.

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical and chemical properties of Fast Violet B Salt, a versatile diazonium salt widely used in histochemistry and analytical chemistry. This document outlines its chemical identity, key properties, and a detailed experimental protocol for its application in enzymatic staining.

Chemical Identity and Nomenclature

Fast Violet B Salt is a stabilized diazonium salt, crucial for its function as a chromogenic reagent. It is important to distinguish between the active diazonium salt and its amine precursor, as both are sometimes referred to by similar names.

The primary compound, Fast Violet B Salt , is chemically identified as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, often supplied as a zinc chloride double salt. This stabilization enhances its shelf life and reliability in experimental settings.

Its precursor amine is N-(4-Amino-5-methoxy-2-methylphenyl)benzamide , also known as Fast Violet B base.

For clarity and reproducibility of research, it is imperative to reference the specific CAS number of the compound used.

Physical and Chemical Properties

The properties of Fast Violet B Salt and its amine precursor are summarized below. The data represents typical values and may vary between suppliers.

Table 1: Physical Properties of Fast Violet B Compounds

| Property | Fast Violet B Salt (Diazonium Salt) | Fast Violet B Base (Amine) |

| CAS Number | 14726-28-4[1][2] | 99-21-8[3][4][5] |

| Appearance | Yellow to beige/brown crystalline powder[6] | White to beige powder |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt)[1] | C₁₅H₁₆N₂O₂[3][4][5] |

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt)[1] | 256.30 g/mol [4][5] |

| Melting Point | Data not consistently available | 185-188 °C[7] |

| Solubility | Soluble in water and ethanol[6] | Data not readily available |

| Absorption Maximum (λmax) | Data not readily available for the salt alone | 297 nm[7] |

Table 2: Chemical and Stability Data for Fast Violet B Salt (CAS 14726-28-4)

| Property | Description |

| Synonyms | Azoic Diazo No. 41, 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt[1] |

| Stability | Stable under normal, dry conditions. Store in a cool, dark place. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. |

Applications in Research

Fast Violet B Salt is a valuable tool in various scientific disciplines:

-

Enzyme Histochemistry: It is widely used for the localization of enzyme activity, particularly phosphatases (acid and alkaline) and esterases. The salt acts as a coupling agent, reacting with the enzymatic product (e.g., naphthol) to form a brightly colored, insoluble azo dye at the site of enzyme activity.

-

Analytical Chemistry: Its ability to form colored compounds makes it useful in spectrophotometric and colorimetric assays for the detection and quantification of various analytes.[8] It has also been reported to have applications as a pH indicator.[6]

Experimental Protocols

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity in tissue sections using Fast Violet B Salt.

Materials:

-

Fast Violet B Salt (CAS 14726-28-4)

-

Naphthol AS-MX Phosphate

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

Dimethylformamide (DMF)

-

Formalin-fixed, paraffin-embedded tissue sections

-

Coplin jars

-

Microscope slides

-

Distilled water

-

Mounting medium

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.

-

Rinse with distilled water.

-

-

Preparation of Staining Solution (prepare fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.

-

Add 30 mg of Fast Violet B Salt and mix until dissolved.

-

Filter the solution before use.

-

-

Staining:

-

Incubate the rehydrated tissue sections with the staining solution in a Coplin jar for 15-60 minutes at room temperature, or until the desired staining intensity is achieved. Protect from light.

-

Monitor the color development under a microscope periodically.

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly with distilled water.

-

(Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.

-

Rinse with distilled water.

-

"Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) if necessary.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results:

Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.

Visualizations

Experimental Workflow for Histochemical Staining

The following diagram illustrates the key steps in the histochemical staining protocol described above.

Caption: Workflow for Alkaline Phosphatase Detection.

Logical Relationship in Azo Dye Formation

This diagram illustrates the principle of azo dye formation at the site of enzyme activity.

Caption: Principle of Azo Dye Formation.

References

- 1. scbt.com [scbt.com]

- 2. Fast violet B salt Fast violet B salt Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. Fast Violet B - Dye content 85% | 99-21-8 | FF45345 [biosynth.com]

- 4. Fast Violet B Dye content 85 99-21-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. Fast Violet B Dye content 85 99-21-8 [sigmaaldrich.com]

- 8. News - Innovative Applications of Fast Violet B Salt in Analytical Chemistry and Environmental Monitoring [xdbiochems.com]

Diazo Reagent OA principle for GOT activity detection.

An In-depth Technical Guide to the Diazo Reagent OA Principle for GOT Activity Detection

Introduction

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism.[1] It catalyzes the reversible transfer of an α-amino group between aspartate and glutamate.[1][2] AST is widely distributed throughout the body, with the highest concentrations found in the liver, heart, and skeletal muscles.[3][4] Elevated serum levels of AST are clinically significant indicators of tissue damage, particularly in liver diseases such as hepatitis and cirrhosis, as well as in cases of myocardial infarction.[3][5] Consequently, the accurate and reliable quantification of GOT activity is a cornerstone of diagnostic medicine and biomedical research.

Among the various methods developed for GOT activity detection, the colorimetric assay utilizing a diazo reagent offers a specific and sensitive approach.[6][7] This technique, a fixed-time method, is predicated on the reaction of a stabilized diazonium salt with oxaloacetate, a product of the GOT-catalyzed transamination.[6][8] The resulting chromophore's intensity is directly proportional to the GOT activity in the sample. This guide provides a comprehensive overview of the this compound principle, detailed experimental protocols, and performance data for researchers, scientists, and drug development professionals.

Core Principle of the this compound Method

The detection of GOT activity using the this compound method is a two-step process. The first reaction is enzymatic, and the second is a chemical color-producing reaction.

-

Enzymatic Transamination: The process begins with the GOT enzyme present in the sample catalyzing the transfer of an amino group from L-aspartate to 2-oxoglutarate (also known as α-ketoglutarate). This transamination reaction produces L-glutamate and oxaloacetate.[3][4]

-

Colorimetric Reaction: The oxaloacetate generated in the first step then reacts with a stabilized diazonium salt, such as Fast Violet B Salt or a similar compound, in what is known as a diazo coupling reaction.[6][8][9] This reaction yields a stable, colored diazo compound.[7] The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the amount of oxaloacetate produced and, therefore, to the GOT activity in the sample.[3]

Caption: The two-step principle of GOT activity detection using the this compound method.

Detailed Experimental Protocol

The following is a generalized protocol synthesized from various commercial assay kits.[5][8][10] Researchers should optimize parameters based on their specific samples and equipment.

Reagent Preparation

-

GOT Assay Buffer: A phosphate or TRIS buffer (e.g., 85-100 mmol/L, pH 7.5) is typically used.[3][4] This should be warmed to room temperature before use.

-

Substrate Solution: Prepare a solution containing L-aspartate (e.g., 200 mmol/L) and 2-oxoglutarate (e.g., 2 mmol/L) in the assay buffer.[3] Some protocols require pre-warming this solution to 37°C.[10]

-

Diazo Color Reagent: The stabilized diazonium salt is provided, often in a lyophilized form that needs to be reconstituted with deionized water or a specific buffer as per the manufacturer's instructions.[5][8] This reagent should be protected from light.

-

Standard (Optional but Recommended): An oxaloacetate or pyruvate standard can be used to generate a standard curve for absolute quantification.[8][11]

Sample Preparation

-

Serum/Plasma: Samples should be free of hemolysis.[12] Serum can often be diluted directly in the assay buffer.[5] GOT is stable in serum for up to 28 days at 2-8°C.[3]

-

Tissues: Homogenize approximately 50 mg of tissue in 200 µl of ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 13,000 x g for 10 minutes) to pellet insoluble material. The resulting supernatant is used for the assay.[5][10]

-

Cultured Cells: Lyse 1 x 10^6 cells in ice-cold assay buffer. Centrifuge to remove cellular debris, and collect the supernatant.[5]

Assay Procedure

The following workflow is designed for a 96-well plate format but can be adapted for other formats.

Caption: General experimental workflow for the this compound GOT activity assay.

-

Reaction Setup: Add the appropriate volume of the Substrate Solution to each well of a 96-well plate.[8]

-

Sample Addition: Add the prepared sample (e.g., 5-50 µL) to the wells containing the substrate. Mix well.[5][8]

-

First Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 10 to 30 minutes).[8][10] This allows the enzymatic reaction to proceed.

-

Color Development: After the first incubation, add the Diazo Color Reagent to each well.[8]

-

Second Incubation: Mix gently and incubate at room temperature for 5 to 15 minutes to allow for complete color development.[3][11]

-

Measurement: Read the optical density (absorbance) of each well using a microplate reader at the appropriate wavelength, typically between 505 nm and 530 nm.[3][6]

Data and Performance Characteristics

The performance of the this compound method can be characterized by several key parameters. The data presented below is a summary from various sources and commercial kits.

| Parameter | Typical Value | Source(s) |

| Detection Wavelength | 505 - 530 nm | [3][6] |

| Assay Type | Colorimetric, Endpoint | [6][8] |

| Detection Limit | 7 - 10 mU/well or U/L | [4][5] |

| Linearity Range | Up to ~90 U/L | [4] |

| Incubation Time | 15 - 60 minutes | [5][6] |

| Incubation Temperature | 37°C (Enzymatic), Room Temp (Color) | [3][5][8] |

| Sample Type | Serum, Plasma, Tissue Homogenates, Cell Lysates | [3][5][10] |

Note: For samples with activity exceeding the linear range, dilution with physiological saline or assay buffer is recommended. The final result should be multiplied by the dilution factor.[4]

Advantages and Limitations

Advantages:

-

Specificity: The use of a stabilized diazonium salt that reacts specifically with oxaloacetic acid enhances the specificity of the assay.[6]

-

Sensitivity: The method is sensitive enough to detect low levels of GOT activity.[5][6]

-

Simplicity and Speed: As a fixed-time endpoint assay, it is relatively simple and rapid to perform, making it suitable for high-throughput screening.[6][7]

-

Minimized Blanks: The color reaction is specific to the reaction product, which helps to minimize the reagent blank.[6][7]

Limitations:

-

Interference: As with any colorimetric assay, substances in the sample that absorb light at the detection wavelength can cause interference. Lipemic or hemolyzed samples may require a sample blank.[4][11]

-

Endpoint Method: Unlike kinetic assays that measure the rate of reaction over time, this endpoint method may be less precise for very high activity samples where substrate depletion can occur.

-

Oxaloacetate Instability: Oxaloacetate can spontaneously decarboxylate to pyruvate.[10][11] The assay conditions are optimized to minimize this, but it remains a potential source of inaccuracy.

References

- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of aspartate aminotransferase proposed on the basis of its spatial structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolabo.fr [biolabo.fr]

- 4. labvielab.com [labvielab.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. chembk.com [chembk.com]

- 10. fn-test.com [fn-test.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. linear.es [linear.es]

An In-depth Technical Guide to the Spectrophotometric Properties of the Azo Dye Product of Diazo Reagent OA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of the azo dye product resulting from the reaction of Diazo Reagent OA (zinc; 4-benzamido-2-methoxy-5-methylbenzenediazonium; trichloride) with a suitable coupling agent. Due to the limited direct literature on this specific reagent, this document outlines a representative synthetic and analytical workflow using 2-naphthol as the coupling partner, a common choice for producing intensely colored azo dyes suitable for spectrophotometric quantification. The principles, protocols, and data presented herein are based on established chemistry of diazonium salts and azo coupling reactions.

Introduction to this compound and Azo Coupling

This compound is an aromatic diazonium salt with the chemical structure 4-benzamido-2-methoxy-5-methylbenzenediazonium chloride, complexed with zinc chloride. Diazonium salts are highly versatile reagents in organic synthesis and analytical chemistry. Their primary utility in spectrophotometry stems from the azo coupling reaction , where the diazonium ion (R-N₂⁺) acts as an electrophile and attacks an electron-rich aromatic compound, known as a coupling agent, to form an azo compound (R-N=N-R').

Azo compounds are characterized by the presence of the -N=N- functional group, which acts as a chromophore. This chromophore connects two aromatic rings, creating an extended conjugated system that absorbs light in the visible region of the electromagnetic spectrum, resulting in a colored compound. The intensity of this color is directly proportional to the concentration of the azo dye, forming the basis for quantitative analysis via spectrophotometry.

The choice of coupling agent is critical as it influences the final color and, therefore, the wavelength of maximum absorbance (λmax) of the resulting azo dye. Phenols, naphthols, and aromatic amines are common coupling agents. For this guide, 2-naphthol is selected as the representative coupling partner due to its frequent use and the intense orange-red color of its azo products.

Synthesis and Reaction Pathways

The overall process involves two main stages: the synthesis of the diazonium salt (this compound) and its subsequent coupling with 2-naphthol to produce the colored azo dye.

2.1. Synthesis of this compound

This compound is synthesized via the diazotization of its corresponding primary aromatic amine, 4-amino-2-methoxy-5-methylbenzamide. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction must be maintained at a low temperature (0–5 °C) to prevent the unstable diazonium salt from decomposing.

Caption: Synthesis of this compound via diazotization.

2.2. Azo Coupling Reaction

The diazonium salt is then reacted with 2-naphthol in an alkaline solution. The alkaline conditions (typically using sodium hydroxide) are necessary to deprotonate the hydroxyl group of 2-naphthol, forming the highly reactive naphthoxide ion. This ion then acts as a nucleophile, attacking the diazonium salt to form the final azo dye product.

Caption: Azo coupling of this compound with 2-naphthol.

Spectrophotometric Properties of the Product

The resulting azo dye, 1-((4-benzamido-2-methoxy-5-methylphenyl)azo)naphthalen-2-ol, is expected to be a vividly colored compound with strong absorbance in the visible spectrum. The exact spectrophotometric properties are influenced by the electronic nature of the substituents on the aromatic rings and the solvent used for analysis.

3.1. Quantitative Data

The following table summarizes the expected spectrophotometric properties of the azo dye product in a common solvent like ethanol. These values are estimated based on data for structurally similar azo dyes.[1][2]

| Property | Value | Description |

| Wavelength of Max. Absorbance (λmax) | ~490 - 520 nm | The wavelength at which the azo dye exhibits the strongest absorbance. This falls within the green-blue region, corresponding to the observed orange-red color of the solution. |

| Molar Absorptivity (ε) | ~25,000 - 35,000 L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at λmax. A high value indicates high sensitivity for quantitative analysis. |

| Linear Range (Beer's Law) | ~0.1 - 25 µM | The concentration range over which the absorbance is directly proportional to the concentration of the azo dye. |

| Limit of Detection (LOD) | ~0.05 µM | The lowest concentration of the analyte that can be reliably detected. |

3.2. Factors Influencing Spectrophotometric Properties

-

Substituent Effects: The this compound contains an electron-donating methoxy group (-OCH₃) and an electron-withdrawing benzamido group (-NHCOC₆H₅). These groups influence the electron density of the conjugated system, thereby affecting the λmax and molar absorptivity.

-

Solvatochromism: The position of the λmax can shift depending on the polarity of the solvent.[3] This phenomenon, known as solvatochromism, should be considered when developing an analytical method. It is crucial to use the same solvent for all standards and samples.

-

pH: The color of the azo dye is pH-dependent. In acidic solutions, the equilibrium may shift, leading to a change in color and absorbance. The coupling reaction is performed in alkaline media, and the final solution for measurement should have a controlled and buffered pH to ensure reproducibility.

Experimental Protocols

The following are detailed methodologies for the synthesis of the diazo reagent and its use in a spectrophotometric assay for a model analyte like 2-naphthol.

4.1. Preparation of this compound (0.01 M Solution)

Materials:

-

4-amino-2-methoxy-5-methylbenzamide

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice bath, beakers, volumetric flasks, magnetic stirrer

Procedure:

-

In a 100 mL beaker, dissolve 0.180 g (1.0 mmol) of 4-amino-2-methoxy-5-methylbenzamide in 20 mL of distilled water and 2.5 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.076 g (1.1 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring in the ice bath for another 15 minutes to ensure complete diazotization.

-

Transfer the resulting solution to a 100 mL volumetric flask and dilute to the mark with ice-cold distilled water. This stock solution of this compound (~0.01 M) should be kept on ice and used within a few hours.

4.2. Spectrophotometric Determination of 2-Naphthol

Materials:

-

Stock solution of this compound (0.01 M)

-

Standard solution of 2-naphthol (e.g., 100 µM in ethanol)

-

Sodium hydroxide (NaOH) solution (2.0 M)

-

Ethanol

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Calibration Curve: Prepare a series of calibration standards by pipetting appropriate volumes of the 100 µM 2-naphthol standard solution into 10 mL volumetric flasks to achieve final concentrations ranging from 1 µM to 20 µM.

-

To each flask, add 1.0 mL of 2.0 M NaOH solution.

-

Add 1.0 mL of the freshly prepared 0.01 M this compound solution to each flask.

-

Dilute to the 10 mL mark with ethanol and mix thoroughly.

-

Allow the color to develop for 15 minutes at room temperature.

-

Measurement: Measure the absorbance of each standard at the predetermined λmax (~490-520 nm) against a reagent blank. The blank should contain all reagents except for the 2-naphthol.

-

Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance.

-

Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the concentration of the unknown sample from this curve.

Caption: Workflow for spectrophotometric analysis.

Applications in Research and Drug Development

The spectrophotometric method described offers a sensitive, rapid, and cost-effective means for quantifying phenolic compounds and aromatic amines. In the context of drug development, this assay can be adapted for:

-

Quantification of phenolic drugs: Determining the concentration of active pharmaceutical ingredients (APIs) that contain a phenolic moiety.

-

Enzyme activity assays: Measuring the activity of enzymes that produce a phenolic product.

-

High-throughput screening (HTS): Screening compound libraries for molecules that interact with a target, where the interaction results in the formation or consumption of a phenolic substrate.

-

Quality control: Ensuring the purity and concentration of pharmaceutical preparations.

Conclusion

The azo dye product of this compound provides a robust chromophore for spectrophotometric analysis. By coupling with phenolic compounds like 2-naphthol, it forms a stable and intensely colored product, allowing for sensitive quantification. The detailed protocols and representative data in this guide serve as a valuable resource for researchers and scientists looking to develop and implement colorimetric assays based on diazonium salt chemistry. Careful control of experimental parameters such as temperature, pH, and reaction time is essential for achieving accurate and reproducible results.

References

The Diazo Coupling Reaction: A Technical Guide for Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

The diazo coupling reaction is a versatile and widely utilized chemical process in enzymatic assays, enabling the detection and quantification of various enzyme activities. This technique relies on the enzymatic cleavage of a specific substrate to release a product that readily couples with a diazonium salt, forming a colored or fluorescent azo dye. The intensity of the resulting color or fluorescence is directly proportional to the enzyme's activity, providing a robust method for high-throughput screening and kinetic analysis. This guide delves into the core principles of the diazo coupling reaction in enzymatic assays, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its application.

Core Principle of the Diazo Coupling Reaction in Enzymatic Assays

The fundamental principle involves a two-step process. First, an enzyme catalyzes the hydrolysis of a synthetic substrate, typically a naphthyl or indoxyl derivative. This enzymatic action releases a naphthol, naphthylamine, or indoxyl product. In the second step, this liberated product acts as a coupling agent, reacting with a diazonium salt present in the assay buffer in a process known as diazo coupling. This reaction results in the formation of a stable and intensely colored or fluorescent azo dye. The rate of formation of this dye can be monitored spectrophotometrically or fluorometrically to determine the enzymatic activity.

Below is a generalized signaling pathway for this reaction:

Quantitative Data for Diazo Coupling-Based Enzymatic Assays

The following tables summarize key quantitative parameters for commonly used diazo coupling-based enzymatic assays. These values can serve as a starting point for assay development and optimization.

Table 1: Alkaline Phosphatase Assay Parameters

| Parameter | Value | Substrate & Diazonium Salt | Reference |

| Optimal pH | 8.0 - 9.8 | Naphthyl phosphate derivatives & various Fast salts | [1] |

| Optimal Temperature | 37°C | Naphthyl phosphate derivatives & various Fast salts | [2] |

| λmax | 550 nm | Naphthol-AS-BI-phosphate & Fast Blue B | [2] |

| Km | 0.26 - 0.87 mM | Naphthol-AS-BI-phosphate | [2] |

| Vmax | 3.04 - 4.02 Absorbance Units | Naphthol-AS-BI-phosphate | [2] |

| Km | 1.208 mM | p-Nitrophenylphosphate (p-NPP) | [1] |

| Vmax | 240 µmol pNP/min | p-Nitrophenylphosphate (p-NPP) | [1] |

Table 2: Esterase Assay Parameters

| Parameter | Value | Substrate & Diazonium Salt | Reference |

| Optimal pH | 8.0 | α-Naphthyl acetate & various Fast salts | [3][4] |

| Optimal Temperature | 40°C | α-Naphthyl acetate & various Fast salts | [3][4] |

| λmax | 425 nm | α-Naphthyl acetate & Hexazotized Pararosaniline | [5] |

| λmax | 510 nm | α-Naphthyl acetate & Fast Red TR | [6] |

| Molar Extinction Coefficient (ε) | 4.7 mM⁻¹cm⁻¹ | Azo dye from 1-naphthol and Fast Red | [6] |

| Km | 9.765 mM | α-Naphthyl acetate | [3] |

| Vmax | 0.084 mM/min | α-Naphthyl acetate | [3] |

| Km | 22.5 mM | α-Naphthyl acetate | [4] |

| Vmax | 4.71 U/mg | α-Naphthyl acetate | [4] |

Table 3: Protease Assay Parameters

| Parameter | Value | Substrate | Reference |

| Optimal pH | 7.0 - 9.0 | Azocasein | [7] |

| Optimal Temperature | 37°C - 45°C | Azocasein | [7] |

| λmax | 440 nm | Azocasein | [7] |

| Incubation Time | 10 - 30 min | Azocasein | [8] |

Detailed Experimental Protocols

Here, we provide detailed methodologies for three common enzymatic assays that utilize the diazo coupling reaction.

Alkaline Phosphatase Assay

This protocol is adapted for the histochemical detection of alkaline phosphatase activity.

Materials:

-

Substrate solution: Naphthol AS-MX phosphate

-

Diazonium salt: Fast Red TR

-

Buffer: Tris-HCl buffer (pH 8.0-9.5)

-

Fixative: 4% Paraformaldehyde

-

Mounting medium

Procedure:

-

Sample Preparation: Fix cells or tissues in 4% paraformaldehyde for 1 hour.

-

Incubation: Prepare the staining solution by dissolving Naphthol AS-MX phosphate and Fast Red TR in Tris-HCl buffer. Incubate the fixed samples in the staining solution for 15-20 minutes at 37°C.

-

Washing: Rinse the samples with distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain if desired.

-

Mounting: Mount the samples with an appropriate mounting medium.

-

Detection: Visualize the red fluorescent precipitate at the site of enzyme activity using a fluorescence microscope.[9]

Esterase Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for esterase activity.

Materials:

-

Substrate: α-Naphthyl acetate

-

Diazonium salt: Hexazotized Pararosaniline (HP)

-

Buffer: Phosphate buffer (pH 8.0)

-

Bovine Serum Albumin (BSA) solution

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of α-naphthyl acetate. Prepare the HP reagent immediately before use.

-

Assay Mixture: In a cuvette, mix the phosphate buffer, BSA solution, and the enzyme sample.

-

Reaction Initiation: Add the α-naphthyl acetate substrate to the cuvette to start the reaction.

-

Coupling: Immediately add the HP solution to the mixture.

-

Measurement: Monitor the increase in absorbance at 425 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the esterase activity.[5]

Protease Assay (Using Azocasein)

This protocol is for the determination of general protease activity.

Materials:

-

Substrate: Azocasein

-

Buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂

-

Trichloroacetic acid (TCA) solution

-

Sodium Hydroxide (NaOH) solution

-

Centrifuge and spectrophotometer

Procedure:

-

Reaction Setup: Equilibrate the azocasein solution in Tris-HCl buffer to the desired temperature (e.g., 37°C).

-

Enzymatic Reaction: Add the enzyme sample to the pre-warmed azocasein solution and incubate for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding TCA solution. This will precipitate the undigested azocasein.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Measurement: Transfer the supernatant, which contains the smaller, soluble azo-peptides, to a new tube. Add NaOH to develop the color and measure the absorbance at 440 nm. The absorbance is proportional to the amount of digested azocasein and thus to the protease activity.[8]

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the described enzymatic assays.

Experimental Workflow for a Generic Diazo Coupling Assay

Workflow for the Azocasein Protease Assay

Applications in Drug Discovery and Development

Diazo coupling-based enzymatic assays are highly amenable to high-throughput screening (HTS) formats, making them invaluable in the early stages of drug discovery for identifying enzyme inhibitors or activators.[10][11] The simplicity, robustness, and colorimetric or fluorometric readout of these assays allow for the rapid screening of large compound libraries.

Workflow for High-Throughput Screening of Enzyme Inhibitors

Conclusion

The diazo coupling reaction provides a powerful and adaptable platform for the development of enzymatic assays. Its application spans from fundamental enzyme characterization to high-throughput screening in drug discovery. By understanding the core principles, having access to reliable quantitative data, and following detailed protocols, researchers can effectively implement and optimize these assays to advance their scientific and drug development objectives. The visualization of workflows further aids in the clear and concise communication and execution of these important experimental procedures.

References

- 1. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, Characterization and Kinetic Study of Alpha Naphthyl Acetate Esterase From Atta Flour - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Azocasein Substrate for Determination of Proteolytic Activity: Reexamining a Traditional Method Using Bromelain Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Assay of Protease Using Azocasein as Substrate [protocols.io]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Diazo Reagents

This technical guide provides comprehensive information on the stability and storage conditions of Diazo Reagent OA and freshly prepared diazo reagents commonly used in research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents in their work.

Stabilized Diazo Reagent: this compound (Fast Violet B Salt)

This compound, also known as Fast Violet B Salt, is a stabilized diazonium salt with the chemical name 4-Benzamido-2-methoxy-5-methylbenzenediazonium chloride zinc double salt (CAS 13983-15-8). It is commercially available as a powder and is primarily used in colorimetric assays for measuring the activity of enzymes like Glutamic-Oxaloacetic Transaminase (GOT), also known as Aspartate Aminotransferase (AST).

The stability of this compound is significantly higher than that of freshly prepared diazo reagents, particularly in its solid form.

Table 1: Stability and Storage of this compound (Solid)

| Parameter | Condition | Recommendation | Citation |

| Storage Temperature | Long-term | -20°C | [1] |

| General Stability | Solid, under normal conditions | Stable | [1] |

| Conditions to Avoid | Solid | Heat, open flames, strong oxidizing agents | [1] |

| Solution Stability | In dry DMF, desiccated | Up to two weeks at -20°C | [2] |

Note: Stability in aqueous solutions for assays is generally limited and fresh preparation is often recommended or implied in protocols.

While specific degradation pathways for 4-Benzamido-2-methoxy-5-methylbenzenediazonium chloride are not extensively detailed in the readily available literature, diazonium salts, in general, are known to be thermally labile. Decomposition typically involves the loss of the diazo group as nitrogen gas (N₂), leading to the formation of various products depending on the reaction conditions (e.g., solvent, presence of nucleophiles). Under acidic conditions, which are typical for their use in assays, the diazonium salt is more stable.

This colorimetric method utilizes a diazonium salt, such as this compound, to quantify GOT/AST activity. The enzyme catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate then reacts with the diazonium salt to produce a colored compound.

Materials:

-

GOT/AST Substrate (containing L-aspartate and α-ketoglutarate)

-

This compound (Fast Violet B Salt) solution

-

Serum/plasma sample

-

NaOH solution (e.g., 0.4N)

-

Spectrophotometer (wavelength at or near 505 nm)

-

Water bath (37°C)

Procedure:

-

Reaction Initiation: Pipette 0.5 mL of GOT substrate into a test tube and warm to 37°C for 5 minutes.

-

Add 100 µL of the serum sample to the substrate, mix, and incubate for exactly 60 minutes at 37°C.

-

Color Development: Add 0.5 mL of the this compound solution, mix, and let it stand for 20 minutes at room temperature.

-

Alkalinization: Add 5.0 mL of 0.4N NaOH and mix by inversion.

-

Measurement: Allow the solution to stand for 5 minutes at room temperature and then measure the absorbance at 505 nm against a reagent blank. The color is stable for at least one hour.[3]

-

Calculation: Determine the GOT/AST activity from a standard curve prepared with known concentrations of pyruvate.

Caption: Workflow for GOT/AST activity assay using a diazo reagent.

Freshly Prepared Diazo Reagents for Bilirubin Assays

In many clinical and research settings, diazo reagents are prepared fresh for the determination of bilirubin. The most common method involves the reaction of sulfanilic acid with sodium nitrite in an acidic medium to form diazotized sulfanilic acid. This reagent is highly reactive and unstable.

The stability of freshly prepared diazotized sulfanilic acid is limited and is influenced by several factors.

Table 2: Stability of Freshly Prepared Diazotized Sulfanilic Acid

| Parameter | Condition | Stability | Citation |

| Working Reagent | Room Temperature | A few hours to one day | [4][5] |

| Working Reagent | Refrigerated (2-8°C) in an amber bottle | Up to 10 days | [6] |

| Combined Reagent | Refrigerated | One month (in a specific stabilized formulation) | [7] |

| pH | Acidic | More stable | [4] |

| Light Exposure | Exposed to light | Prone to degradation | [6] |

| Temperature | Elevated temperatures | Decreased stability | [4] |

The primary degradation pathway for diazotized sulfanilic acid in aqueous solution is dediazoniation, where the diazonium group is replaced by a hydroxyl group from water, releasing nitrogen gas. This process is accelerated by light and higher temperatures.

This protocol outlines the determination of total and direct bilirubin using freshly prepared diazotized sulfanilic acid. Direct (conjugated) bilirubin reacts in an aqueous medium, while total bilirubin (conjugated and unconjugated) requires an accelerator like methanol.

Reagent Preparation (Diazo Reagent):

-

Reagent A (Sulfanilic Acid Solution): Prepare a solution of sulfanilic acid in dilute hydrochloric acid.

-

Reagent B (Sodium Nitrite Solution): Prepare a fresh solution of sodium nitrite in distilled water.

-

Working Diazo Reagent: Mix Reagent A and Reagent B shortly before use. A typical ratio is 5 mL of Reagent A to 0.15 mL of Reagent B. This working solution should be used the same day.[5][8]

Procedure for Bilirubin Measurement:

-

Sample Preparation: Dilute 0.1 mL of serum with 0.9 mL of distilled water.

-

Assay Setup: Prepare four tubes: Total Test (TT), Total Blank (TB), Direct Test (DT), and Direct Blank (DB).

-

Pipetting:

-

To TT and DT, add 0.25 mL of the working Diazo Reagent.

-

To TB and DB, add 0.25 mL of a diazo blank (dilute HCl).

-

To TT and TB, add 1.25 mL of methanol (accelerator).

-

To DT and DB, add 1.25 mL of distilled water.

-

-

Direct Bilirubin Measurement: Mix the contents of DT and DB tubes. After exactly one minute, read the absorbance at 540 nm.

-

Total Bilirubin Measurement: Mix the contents of TT and TB tubes. Incubate in the dark at room temperature for 30 minutes. Read the absorbance at 540 nm.[8]

-

Calculation: Subtract the blank absorbance from the test absorbance for both direct and total bilirubin. Calculate the concentration using a standard.

Caption: Reaction pathway for the determination of bilirubin using a diazo reagent.

References

- 1. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20130150254A1 - Reagents and methods for direct labeling of nucleotides - Google Patents [patents.google.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. labtest.com.br [labtest.com.br]

- 6. grupomoscaro.com [grupomoscaro.com]

- 7. One-step protocol for assays of total and direct bilirubin with stable combined reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

Solubility of Diazo Reagent OA in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diazo Reagent OA, also frequently referred to as Fast Violet B Salt. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing comprehensive qualitative solubility information, a detailed experimental protocol for determining solubility, and a visualization of a key application workflow.

It is important to note that there are inconsistencies in the reported chemical information for "this compound" and "Fast Violet B Salt" across various suppliers and databases. For instance, the CAS number 14726-28-4 has been associated with different molecular formulas, including C₃₀H₂₈Cl₄N₆O₄Zn and C₁₅H₁₄N₃O₂·0.5ZnCl₄[1][2]. Researchers should, therefore, verify the specific properties of the reagent from their supplier.

Qualitative Solubility Data

The solubility of this compound (Fast Violet B Salt) has been described in various solvents. The following table summarizes the available qualitative data.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [4][5] |

| Dimethylsulfoxide (DMSO) | Soluble | [4][6][7] |

| Dichloroethane/Acetonitrile Mixture | Good solubility of a diazonium salt was achieved in a 2:1 mixture.[8] | This data is for a different diazonium salt but provides a potential starting point for formulation. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a diazo reagent like this compound in a specific solvent. This method is based on the widely used shake-flask technique.[9][10][11]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer)

-

Mobile phase for HPLC (if applicable)

-

Reference standard of this compound

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours.[10] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a known volume of the solvent or mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using solutions of known concentrations of the this compound reference standard.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of an Experimental Workflow

This compound is utilized in biochemical assays, such as the determination of Glutamate-Oxaloacetate Transaminase (GOT) activity. The following diagram illustrates a generalized workflow for such an application.[12]

Caption: Workflow for GOT activity determination using this compound.

References

- 1. scbt.com [scbt.com]

- 2. Fast violet B salt Fast violet B salt Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. guidechem.com [guidechem.com]

- 4. US20130150254A1 - Reagents and methods for direct labeling of nucleotides - Google Patents [patents.google.com]

- 5. EP1310533A2 - Ink composition containing a particular type of dye, and corresponding ink jet printing process - Google Patents [patents.google.com]

- 6. DE602004003798T2 - STANDARD FOR IMMUNOHISTOCHEMISTRY, IMMUNOCYTOLOGY AND MOLECULAR CYTOGENETICS - Google Patents [patents.google.com]

- 7. STANDARD FOR IMMUNOHISTOCHEMISTRY, IMMUNOCYTOCHEMISTRY AND MOLECULAR CYTOGENETICS. - Patent 1597578 [data.epo.org]

- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Diazo Reagent OA, also known as Fast Violet B Salt (CAS Number: 14726-28-4), is a diazonium salt compound utilized in various laboratory applications, most notably as a staining agent in histological and cytochemical procedures to detect alkaline phosphatase activity. While a valuable tool in research, this compound, like all diazonium compounds, possesses inherent hazards that necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required to work safely with this reagent.

Hazard Identification and Classification

Summary of Hazard Information:

| Hazard Category | Classification | Precautionary Statement |

| Skin Irritation | Causes skin irritation[1][2] | Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves.[1] |

| Eye Irritation | Causes serious eye irritation[2] | Wear eye protection/face protection.[1][2] |

| Respiratory Irritation | May cause respiratory irritation[1][2] | Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1] |

| Flammability | Flammable liquid and vapor[2] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[2] |

HMIS Rating:

| Category | Rating (0-4) |

| Health | 1 |

| Flammability | 1 |

| Physical Hazard | 1 |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Store away from heat, sparks, and open flames.[1]

-

Recommended storage temperature is in a freezer, below -20°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Handling:

-

Avoid the formation of dust.[4]

-

Ensure adequate ventilation.[1]

-

Wash hands thoroughly after handling.[1]

-

Use a plastic spatula when handling the solid material. Avoid scratching or grinding the dry powder with a metal spatula.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][4] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4] |

Spills and Leaks:

-

Evacuate the area.

-

Ventilate the area of the spill.

-

Wear appropriate PPE , including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the spilled material into a suitable container for disposal.

-

Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides (NOx).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocol: Alkaline Phosphatase Staining

This compound is commonly used for the histochemical detection of alkaline phosphatase activity. The following is a general protocol; however, users should consult their specific laboratory procedures.

Materials:

-

Fast Violet B Salt (this compound)

-

Naphthol AS-MX Phosphate

-

Citrate-buffered acetone (fixative)

-

Distilled water

-

Microscope slides with fixed cells or tissue sections

Procedure:

-

Fixation: Fix the cells or tissues in 60% citrate-buffered acetone.

-

Staining Solution Preparation: Prepare the ALP staining solution by dissolving a Fast Violet B Salt capsule in a Naphthol AS-MX phosphate alkaline solution.[6]

-

Incubation: Cover the fixed samples with the staining solution and incubate in the dark at room temperature for 30-60 minutes.

-

Washing: Gently rinse the slides with distilled water.

-

Counterstaining (Optional): A counterstain, such as Mayer's hematoxylin, can be used to visualize nuclei.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

-

Observation: Observe under a light microscope. Sites of alkaline phosphatase activity will appear as a violet-colored precipitate.

Visualized Safety Workflows

Diagram 1: Personal Protective Equipment (PPE) for Handling this compound

Caption: Required PPE for handling this compound.

Diagram 2: Spill Response Procedure for this compound

Caption: Step-by-step spill response for this compound.

Diagram 3: General Diazonium Salt Synthesis and Handling Logic

Caption: General logic for diazonium salt synthesis and use.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough risk assessment and adherence to institutional safety protocols. Always consult the Safety Data Sheet (SDS) for the most up-to-date information before handling any chemical.

References

The Advent of Fast Violet B Salt in Clinical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Violet B Salt has carved a significant niche in the realm of clinical chemistry, primarily as a chromogenic indicator in enzyme assays. This technical guide delves into the discovery, history, and core applications of Fast Violet B Salt, with a particular focus on its utility in the quantification of phosphatase activity. Detailed experimental protocols, quantitative data, and diagrammatic representations of the underlying biochemical pathways are provided to equip researchers and drug development professionals with a comprehensive understanding of this versatile diazonium salt.

Introduction: The Need for Reliable Enzyme Quantification

The accurate measurement of enzyme activity is paramount in clinical diagnostics and drug development. Enzymes serve as crucial biomarkers for a multitude of physiological and pathological conditions. Among the various enzyme classes, phosphatases, which catalyze the hydrolysis of phosphate monoesters, are of particular interest. Alterations in the activity of phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP), are associated with a range of diseases, including liver and bone disorders, and certain cancers.

The development of reliable and straightforward methods for quantifying phosphatase activity has been a long-standing objective in clinical chemistry. Early methods often relied on the measurement of inorganic phosphate released from a substrate, which could be cumbersome and prone to interference. The advent of chromogenic substrates and coupling agents revolutionized enzyme assays by providing a visually detectable and quantifiable signal directly proportional to enzyme activity. It is within this context that diazonium salts, such as Fast Violet B Salt, emerged as invaluable tools.

Discovery and History: A Chromogenic Revolution

The use of diazonium salts in histochemistry for the visualization of enzyme activity dates back to the mid-20th century. The underlying principle involves a two-step reaction. First, a specific substrate, typically a naphthol derivative, is hydrolyzed by the target enzyme, releasing a naphthol compound. Subsequently, this liberated naphthol immediately couples with a diazonium salt present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, allowing for precise localization and semi-quantitative estimation.

The transition from qualitative histochemical staining to quantitative spectrophotometric assays in clinical chemistry was a natural progression. The colored azo dye, being soluble in an appropriate solvent, could be measured spectrophotometrically, allowing for the precise quantification of enzyme activity in biological fluids such as serum.

The Chemistry of Detection: Signaling Pathway

The utility of Fast Violet B Salt in enzyme assays is predicated on a clear and reliable signaling pathway. The process can be broken down into two principal steps: enzymatic hydrolysis and chromogenic coupling.

References

In-Depth Technical Guide: 4-Benzamido-2-methoxy-5-methylbenzenediazonium Chloride Zinc Chloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Formula

4-Benzamido-2-methoxy-5-methylbenzenediazonium Chloride Zinc Chloride, commonly known in many applications as Fast Violet B Salt, is a diazonium salt primarily utilized as a chromogenic substrate in histochemical and analytical assays.

The precise molecular structure can be represented in two forms, reflecting its nature as a double salt:

The CAS Number for this compound is 14726-28-4.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Benzamido-2-methoxy-5-methylbenzenediazonium Chloride Zinc Chloride is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 743.78 g/mol (as tetrachlorozincate) | [1] |

| 371.89 g/mol (as hemi(zinc chloride)) | [3][4] | |

| Appearance | Violet powder | [5] |

| Absorbance Peak (λmax) | 208 nm | |

| Dye Content | Typically ≥85% or ≥97% depending on grade | [3][6] |

| Storage | Store at -20°C | [4] |

Applications in Scientific Research

The primary application of 4-Benzamido-2-methoxy-5-methylbenzenediazonium Chloride Zinc Chloride is in the field of enzyme histochemistry , particularly for the detection of alkaline phosphatase (AP) activity in tissue sections.[7] The underlying principle involves the enzymatic cleavage of a substrate, such as naphthol AS phosphate, by alkaline phosphatase. The liberated naphthol derivative then couples with the diazonium salt (Fast Violet B Salt), forming a brightly colored, insoluble azo dye at the site of enzyme activity. This allows for the precise localization of AP within tissues.

Beyond traditional histology, this compound's properties lend it to broader applications in analytical chemistry . Its ability to produce a distinct colorimetric response makes it a candidate for developing assays for the quantitative analysis of various analytes.[8] This includes potential uses in spectrophotometric analysis and the development of chemosensors.[8]

Experimental Protocols

Synthesis of 4-Benzamido-2-methoxy-5-methylbenzenediazonium Chloride Zinc Chloride

Protocol for Alkaline Phosphatase Staining in Tissue Sections

The following is a general protocol for the histochemical detection of alkaline phosphatase activity using Fast Violet B Salt. Researchers should optimize incubation times and reagent concentrations for their specific tissues and experimental conditions.

Materials:

-

Frozen tissue sections

-

Fast Violet B Salt

-

Naphthol AS-MX Phosphate Alkaline Solution

-

Distilled/Deionized water

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut frozen tissue sections at an appropriate thickness (e.g., 10-15 µm) using a cryostat and mount them on glass slides.

-

Incubation Solution Preparation:

-

Prepare a solution of Naphthol AS-MX Phosphate in an appropriate buffer as per the manufacturer's instructions.

-

Immediately before use, dissolve Fast Violet B Salt in the Naphthol AS-MX Phosphate solution. The solution should be freshly prepared.

-

-

Staining:

-

Cover the tissue sections with the freshly prepared incubation solution.

-

Incubate at room temperature for a duration determined by the level of enzyme activity (typically 15-60 minutes). Protect the slides from direct light during incubation.

-

-

Washing:

-

After incubation, rinse the slides thoroughly with distilled or deionized water to stop the reaction.

-

-

Counterstaining (Optional):

-

If desired, a counterstain such as hematoxylin can be used to visualize cell nuclei.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the histological detection of alkaline phosphatase using Fast Violet B Salt.

Caption: Workflow for Alkaline Phosphatase Detection.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Fast violet B salt Fast violet B salt Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. Fast violet B salt 14726-28-4 India [ottokemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Fast Violet B - Dye content 85% | 99-21-8 | FF45345 [biosynth.com]

- 7. FAST VIOLET B SALT – GDPTI [gdpti.com]

- 8. News - Innovative Applications of Fast Violet B Salt in Analytical Chemistry and Environmental Monitoring [xdbiochems.com]

The Cornerstone of Colorimetric Analysis: A Technical Guide to Diazo Compound Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical principles and practical applications of colorimetric assays utilizing diazo compounds. These assays are fundamental in various scientific disciplines for the quantification of a wide range of analytes. Central to these methods are the diazotization and azo coupling reactions, which yield intensely colored azo dyes, allowing for sensitive spectrophotometric measurement. This document will detail the core chemistry, provide structured quantitative data, present detailed experimental protocols for key assays, and illustrate the underlying mechanisms and workflows through diagrams.

Theoretical Foundation: The Chemistry of Color

The efficacy of these colorimetric assays hinges on a two-step chemical process: diazotization followed by azo coupling. This sequence transforms a non-colored analyte or a reagent into a stable, intensely colored azo dye, the concentration of which is directly proportional to the analyte of interest.

Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. In a typical assay, this involves reacting a substance like sulfanilic acid with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite in an acidic medium.[1] The resulting diazonium salt is a highly reactive intermediate. The reaction is sensitive to pH and is typically carried out in acidic conditions.[2]

Azo Coupling Reaction

The diazonium salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling agent, such as an aromatic amine or a phenol.[3] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group which links two aromatic rings. This extended conjugated system is a chromophore, responsible for the vibrant color of the resulting solution.[3] The pH is a critical factor in the coupling reaction; mildly acidic to neutral conditions are often optimal.[2][4]

The intensity of the color produced is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific azo dye. By comparing the absorbance of a sample to a standard curve prepared with known concentrations of the analyte, precise quantification can be achieved.

Key Applications and Quantitative Data

Diazo compound-based assays are widely employed for the quantification of various biologically and clinically relevant molecules. The two most prominent examples are the determination of nitrite, an indicator of nitric oxide production, and the measurement of bilirubin in serum.

The Griess Assay for Nitrite Determination

The Griess test, first described in 1858, is a classic and widely used method for detecting nitrite ions.[1] It is particularly significant in biomedical research as a proxy for nitric oxide (NO) concentration. The assay involves the diazotization of sulfanilamide by nitrite in an acidic solution, followed by the coupling of the resulting diazonium salt with N-(1-naphthyl)ethylenediamine (NED) to form a purple azo dye.[1][5]

Diagram 1: Griess Reaction Mechanism

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Bilirubin Assay

In clinical diagnostics, diazo assays are the standard for measuring bilirubin levels in serum, which is crucial for diagnosing and monitoring liver and hemolytic disorders.[6][7] In this assay, bilirubin reacts with a diazotized sulfanilic acid to form azobilirubin, a colored compound.[8][9] A distinction is made between "direct" (conjugated) bilirubin, which reacts directly with the diazo reagent, and "indirect" (unconjugated) bilirubin, which requires an "accelerator" (like caffeine or methanol) to become soluble and react.[8][10] The sum of direct and indirect bilirubin constitutes total bilirubin.

Diagram 2: Bilirubin Assay Principle

Caption: Reaction pathways for direct and total bilirubin measurement.

Quantitative Assay Parameters

The following tables summarize key quantitative data for the Griess and Bilirubin assays, providing a basis for comparison and experimental design.

Table 1: Quantitative Parameters for the Griess Assay

| Parameter | Value | Reference(s) |

| Analyte | Nitrite (NO₂⁻) | [1] |

| Diazotizing Reagent | Sulfanilamide in acid | [1] |

| Coupling Reagent | N-(1-naphthyl)ethylenediamine | [1] |

| Wavelength (λmax) | ~540-548 nm | [5][11] |

| Detection Limit | 0.02 - 2 µM | [1] |

| Optimal pH (Coupling) | Mildly acidic to neutral | [2] |

| Common Interferences | High protein concentrations | [12] |

Table 2: Quantitative Parameters for Diazo-Based Bilirubin Assays

| Parameter | Direct Bilirubin | Total Bilirubin | Reference(s) |

| Analyte | Conjugated Bilirubin | Total (Conj. + Unconj.) | [8][9] |

| Diazo Reagent | Diazotized Sulfanilic Acid | Diazotized Sulfanilic Acid | [8][9] |

| Accelerator | None | Caffeine, Methanol, etc. | [8][10][13] |

| Wavelength (λmax) | ~540-570 nm | ~540-570 nm | [8][9][13] |

| Linearity Range | Up to 256.5 µmol/L | Up to 513.0 µmol/L | [8] |

| Common Interferences | Hemolysis, Lipemia | Hemolysis, Lipemia | [10][14][15] |